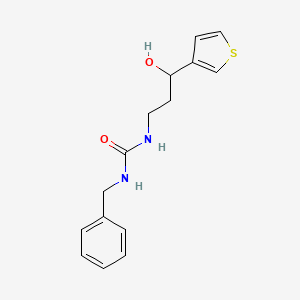

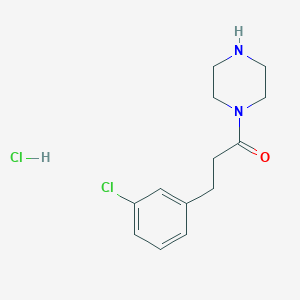

![molecular formula C9H9ClFNO4S B2714531 2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid CAS No. 1097822-15-5](/img/structure/B2714531.png)

2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid” often involves the use of organoboron compounds . These compounds are highly valuable building blocks in organic synthesis . The most important application is the Suzuki–Miyaura-coupling . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Molecular Structure Analysis

The molecular formula of “2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid” is C9H9ClFNO4S. Its molecular weight is 281.68.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid” often involve electrophilic aromatic substitution . This is a polar, stepwise process, and the key step for each is attack of an electrophile at carbon to form a cationic intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid” include a density of 1.5±0.1 g/cm3, boiling point of 263.2±13.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and a flash point of 113.0±19.8 °C .

Aplicaciones Científicas De Investigación

Fluorographic Detection in Gels

A study by Skinner and Griswold (1983) optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole, comparing it with existing procedures. This method showed several technical advantages, including no need to pre-fix proteins in gels and the use of either agarose or acrylamide gels, making it a simple, sensitive, and efficient alternative for fluorographic methods (Skinner & Griswold, 1983).

Synthesis of Polyamides

Shockravi et al. (2006) synthesized two new diacid monomers leading to the creation of novel series of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These polymers demonstrated good thermal stability, with glass transition temperatures between 228 and 261 °C, and were readily soluble in polar solvents, indicating potential applications in materials science (Shockravi et al., 2006).

Electrocatalytic Hydrogenation

Raju, Damodar, and Reddy (2002) investigated the electrochemical hydrogenation of α-aryl acrylic acids, demonstrating the potential of this method for producing aryl-2-propionic acids like flurbiprofen and isoprofen without an external supply of pressurized H2 gas. This process indicates a valuable application in the synthesis of anti-inflammatory drugs (Raju, Damodar, & Reddy, 2002).

Synthesis of Sulfonamide Derivatives

Ghorab et al. (2015) used versatile synthons for the synthesis of sulfonamide derivatives with various moieties, showing potent anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. This research highlights the chemical's role in developing novel anticancer agents (Ghorab et al., 2015).

Development of Protected Glycosyl Donors

Spjut, Qian, and Elofsson (2010) designed and synthesized a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for protecting hydroxyl groups in carbohydrate chemistry. This development supports the synthesis of complex carbohydrates and glycoconjugates, essential in biochemical research and drug development (Spjut, Qian, & Elofsson, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(4-chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO4S/c1-12(5-9(13)14)17(15,16)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWVWYCHDVAZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

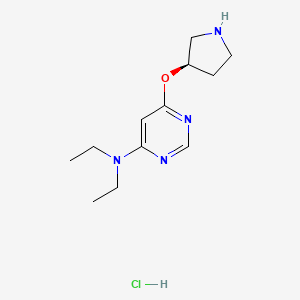

![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)

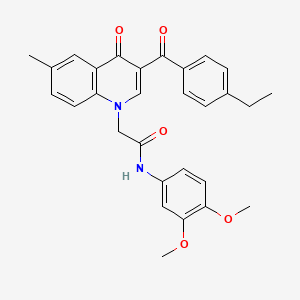

![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)

![7-(3,4-dimethylphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2714452.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714454.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide](/img/structure/B2714455.png)

![4-methoxy-3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2714458.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)